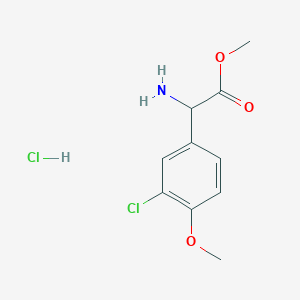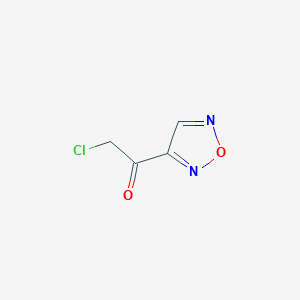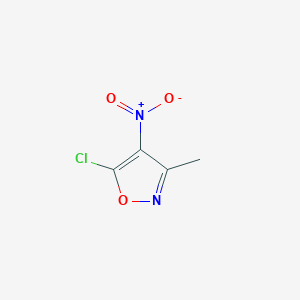![molecular formula C8H15NO2 B1430802 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol CAS No. 1408284-92-3](/img/structure/B1430802.png)
3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol
Übersicht
Beschreibung
“3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol” is a chemical compound with the CAS Number: 1408284-92-3 . It has a molecular weight of 157.21 g/mol . The IUPAC name for this compound is 3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2/c10-3-1-2-9-4-8(5-9)6-11-7-8/h10H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 157.21 g/mol .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
In chemical synthesis, this compound is utilized for its ability to introduce spirocyclic structures into more complex molecules . These structures are often sought after in the design of novel organic compounds due to their three-dimensional complexity, which can lead to unique chemical properties and reactivities.
Medicinal Chemistry
In medicinal chemistry, the spirocyclic oxetanes, such as 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol, are proposed as valuable structural alternatives to morpholine . They offer a balance between lipophilicity and polar surface area, which can enhance the drug’s ability to interact with biological targets.
Cancer Research
The compound’s structure allows for higher binding affinities to certain enzymes over-expressed in cancer cell lines, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) . This makes it a potential candidate for the development of anticancer agents that target these enzymes.
Neuropharmacology
Due to its potential to cross the blood-brain barrier, derivatives of this compound are being explored in neuropharmacology . The goal is to develop new treatments for neurological disorders that require central nervous system (CNS) activity.
Antibiotic Development
This compound is also a key intermediate in the synthesis of potent antibiotics . Its incorporation into antibiotic structures can enhance their efficacy against resistant bacterial strains by modifying their pharmacokinetic profiles.
Enzyme Inhibition
The unique structure of this compound allows it to act as an enzyme inhibitor . By binding to the active sites of enzymes, it can modulate their activity, which is a fundamental approach in the design of drugs for various diseases.
Eigenschaften
IUPAC Name |
3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-3-1-2-9-4-8(5-9)6-11-7-8/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYHKBPNSACULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1CCCO)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1408284-92-3 | |
| Record name | 3-{2-oxa-6-azaspiro[3.3]heptan-6-yl}propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




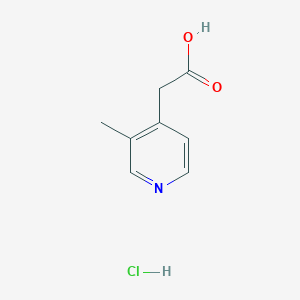
![2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1430725.png)

![[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine](/img/structure/B1430729.png)


![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430732.png)
![3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1430733.png)
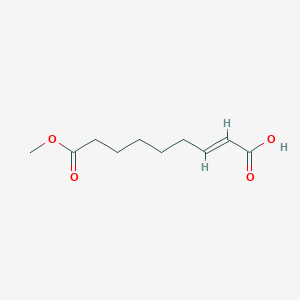
![2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1430735.png)
